molecular formula C15H18N2 B2902797 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline CAS No. 338415-81-9

4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline

Cat. No. B2902797
M. Wt: 226.323
InChI Key: JFXGOELTARHIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline consists of a quinoline ring with two methyl groups at the 4 and 8 positions and a pyrrolidinyl group at the 2 position . The molecular weight of the compound is 157.2117 .

Future Directions

The future directions in the study of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline and similar compounds likely involve the design of new pyrrolidine compounds with different biological profiles . The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery .

properties

IUPAC Name

4,8-dimethyl-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXGOELTARHIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322000
Record name 4,8-dimethyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline

CAS RN

338415-81-9
Record name 4,8-dimethyl-2-pyrrolidin-1-ylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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